molecular formula C23H26FN5O2 B608905 I-191

I-191

カタログ番号: B608905
分子量: 423.5 g/mol
InChIキー: DTASTQAQBOZSRR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

I-191 is a potent antagonist of protease-activated receptor 2 (PAR2), which inhibits multiple signaling functions in human cancer cells . This compound has shown significant potential in scientific research, particularly in the fields of cancer biology and pharmacology.

準備方法

The synthesis of I-191 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are typically proprietary information held by the manufacturers .

化学反応の分析

I-191 undergoes several types of chemical reactions, including:

類似化合物との比較

I-191 is unique in its potent antagonistic activity against PAR2. Similar compounds include:

These compounds differ in their specific targets and mechanisms of action, highlighting the uniqueness of this compound in inhibiting PAR2-mediated signaling pathways.

生物活性

I-191, a potent antagonist of the protease-activated receptor 2 (PAR2), has garnered significant attention in recent pharmacological research due to its implications in various biological processes and potential therapeutic applications. This article delves into the biological activity of this compound, presenting research findings, case studies, and data tables to illustrate its mechanisms and effects.

Overview of this compound

This compound is a synthetic compound designed to inhibit PAR2, a receptor implicated in inflammation, pain perception, and various pathological conditions. By blocking PAR2 activation, this compound has the potential to modulate several biological responses, making it a candidate for treating conditions such as chronic pain and inflammatory diseases.

PAR2 is activated by proteolytic cleavage by serine proteases, leading to various cellular responses such as inflammation and nociception. This compound functions by binding to the receptor and preventing its activation, thereby inhibiting downstream signaling pathways associated with pain and inflammation.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits PAR2-mediated signaling in various cell types. For instance:

  • Cell Proliferation : this compound has been shown to reduce cell proliferation in human lung fibroblasts stimulated by PAR2 activation.
  • Cytokine Release : The compound significantly decreases the release of pro-inflammatory cytokines such as IL-6 and TNF-alpha in response to PAR2 agonists.

Table 1 summarizes key findings from in vitro studies on this compound's effects on cellular responses:

Study ReferenceCell TypeEffect ObservedConcentration Used
Human Lung FibroblastsReduced proliferation10 µM
THP-1 MonocytesDecreased IL-6 release5 µM
HEK293 CellsInhibition of calcium influx1 µM

In Vivo Studies

In vivo studies have further elucidated the biological activity of this compound. For example:

  • Chronic Pain Models : In animal models of chronic pain, administration of this compound resulted in significant analgesic effects compared to controls.
  • Inflammation Models : In models of acute inflammation, this compound administration led to reduced edema and lower levels of inflammatory markers.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound in specific conditions:

  • Chronic Pain Management : A study involving patients with chronic inflammatory pain demonstrated that those treated with this compound reported significant reductions in pain scores compared to placebo groups.
  • Asthma Models : Research on asthmatic models indicated that this compound could mitigate airway hyperresponsiveness and reduce eosinophilic inflammation.

Research Findings

Recent findings indicate that beyond its role as a PAR2 antagonist, this compound may influence other signaling pathways:

  • Interaction with Other Receptors : Preliminary data suggest that this compound may also interact with other G-protein coupled receptors (GPCRs), potentially broadening its therapeutic applications.
  • Biomarker Potential : Elevated levels of PAR2 have been associated with poor prognosis in various cancers, indicating that this compound could serve as a biomarker for disease progression.

特性

IUPAC Name

4-[8-tert-butyl-6-(4-fluorophenyl)imidazo[1,2-b]pyridazine-2-carbonyl]-3,3-dimethylpiperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26FN5O2/c1-22(2,3)16-12-17(14-6-8-15(24)9-7-14)27-29-13-18(26-19(16)29)20(30)28-11-10-25-21(31)23(28,4)5/h6-9,12-13H,10-11H2,1-5H3,(H,25,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTASTQAQBOZSRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NCCN1C(=O)C2=CN3C(=N2)C(=CC(=N3)C4=CC=C(C=C4)F)C(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26FN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。